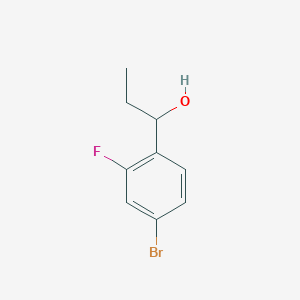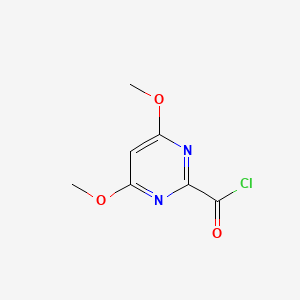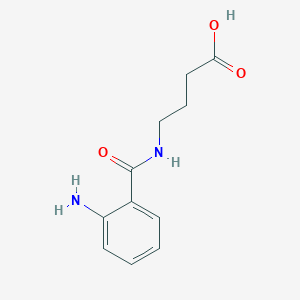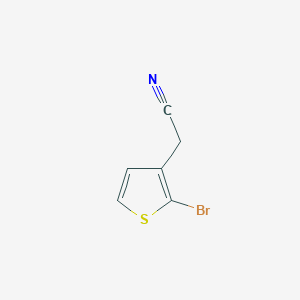
ETHYL 3-(3-AMINOPHENYL)ACRYLATE
Descripción general
Descripción
ETHYL 3-(3-AMINOPHENYL)ACRYLATE is an organic compound that belongs to the class of phenylacrylic acid derivatives. This compound is characterized by the presence of an amino group attached to the phenyl ring and an ethyl ester group attached to the acrylic acid moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(3-AMINOPHENYL)ACRYLATE typically involves the reaction of 3-nitrobenzaldehyde with ethyl acrylate in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as catalytic hydrogenation and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-(3-AMINOPHENYL)ACRYLATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenylacrylic acid esters.
Aplicaciones Científicas De Investigación
ETHYL 3-(3-AMINOPHENYL)ACRYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ETHYL 3-(3-AMINOPHENYL)ACRYLATE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl and acrylic acid moieties can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Amino-phenyl)-acrylic acid ethyl ester: Similar structure but with the amino group in the para position.
3-(3-Hydroxy-phenyl)-acrylic acid ethyl ester: Contains a hydroxyl group instead of an amino group.
3-(3-Methoxy-phenyl)-acrylic acid ethyl ester: Contains a methoxy group instead of an amino group.
Uniqueness
ETHYL 3-(3-AMINOPHENYL)ACRYLATE is unique due to the presence of the amino group in the meta position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para and ortho analogs.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl 3-(3-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3 |
Clave InChI |
UEUURYZTMLPUEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC(=CC=C1)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane](/img/structure/B8763142.png)











